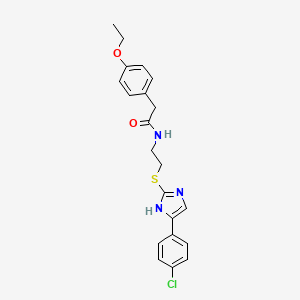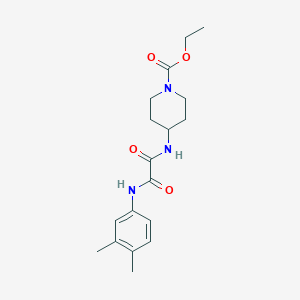![molecular formula C17H15FN4O2 B2433840 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide CAS No. 955801-95-3](/img/structure/B2433840.png)
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C21H14F4N4O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines , which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .
Synthesis Analysis
Imidazo[1,2-a]pyridines, including “N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide”, can be synthesized through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis
The molecular structure of “N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide” is characterized by its molecular formula C21H14F4N4O2 . The average mass of the molecule is 430.355 Da, and the mono-isotopic mass is 430.105286 Da .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide” are characterized by its molecular formula C21H14F4N4O2 . The average mass of the molecule is 430.355 Da, and the mono-isotopic mass is 430.105286 Da .Scientific Research Applications
Antiviral Drug Discovery
While the specific compound N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is not directly mentioned, research within antiviral drug discovery often explores structurally similar compounds for their potential applications. For instance, studies in the series on antiviral drug discovery have focused on various compounds, highlighting the ongoing search for effective antiviral agents. Such research delves into the structural analysis and potential antiviral properties of a wide array of compounds, underscoring the significance of structural innovation in developing new therapeutic agents (De Clercq, 2009).
Development of Fluorine-18-Labeled Compounds
Research on the development of fluorine-18-labeled compounds for imaging applications, such as in positron emission tomography (PET), also provides insights into the broader context of fluorinated compound synthesis and application. Although not directly related, this area of research underscores the versatility and importance of fluorine chemistry in medical applications, including the synthesis of novel compounds for diagnostic and therapeutic purposes (Lang et al., 1999).
Synthesis and Antimicrobial Activity
Studies on the synthesis and evaluation of related compounds, such as imidazoquinolones and pyrazolopyrimidines, demonstrate the compound's relevance within the context of developing new antimicrobial agents. These research efforts aim to understand the structure-activity relationships that underpin the antimicrobial efficacy of novel synthetic compounds. This area of study is crucial for identifying new therapeutic options against resistant microbial strains, showcasing the importance of continuous chemical innovation in addressing global health challenges (Fujita et al., 1996; Hassan et al., 2015).
properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-16-7-6-15-19-14(9-22(15)21-16)11-4-5-12(18)13(8-11)20-17(23)10-2-3-10/h4-10H,2-3H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKBQKDHRNHEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)
![4,6-Dimethyl-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2433758.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2433761.png)




![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2433771.png)
![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2433772.png)


![N-{4-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2433777.png)